cis-beta-Farnesene
Description
Significance as a Sesquiterpene Volatile Organic Compound in Ecological Systems
Cis-beta-farnesene plays a pivotal role in mediating complex ecological interactions, particularly in plant defense and insect communication. In the plant kingdom, it is a component of the volatile emissions of numerous species, contributing to their defense mechanisms against herbivores. frontiersin.org For instance, some plants release this compound in response to herbivore attacks to repel them.
In the context of insect communication, this compound is famously known as an alarm pheromone for many species of aphids. wikipedia.orgnih.gov When attacked by a predator, aphids release this compound to warn other colony members, prompting them to disperse. wikipedia.orgnih.gov This defensive mechanism has been a focal point of research for its potential applications in pest management. nih.gov Furthermore, the compound can act as a kairomone, attracting natural enemies of herbivores, such as parasitic wasps and predators. frontiersin.orgnih.gov
Overview of Primary Research Domains and Interdisciplinary Relevance
The study of this compound extends across several scientific disciplines, highlighting its interdisciplinary importance. Key research domains include:
Chemical Ecology: This field investigates the role of chemicals in the interactions of living organisms. Research on this compound as a pheromone and an allelochemical is central to understanding plant-insect dynamics and tritrophic interactions (plant-herbivore-predator). frontiersin.orgnih.gov
Entomology and Agricultural Science: The function of this compound as an aphid alarm pheromone has significant implications for developing novel pest control strategies. nih.govgoogle.com Researchers are exploring the use of this compound to disrupt aphid feeding, enhance the efficacy of insecticides, and attract beneficial insects for biological control. nih.govgoogle.com Genetically engineering crops to produce and release this compound is an active area of investigation aimed at creating aphid-resistant plants. nih.govcabidigitallibrary.org
Plant Biochemistry and Molecular Biology: Scientists are studying the biosynthetic pathways of this compound in various plant species. frontiersin.org This includes identifying and characterizing the genes and enzymes, such as farnesene (B8742651) synthases, responsible for its production. frontiersin.org Understanding these pathways is crucial for metabolic engineering efforts.
Organic Synthesis: The unique chemical structure of this compound makes it a valuable precursor for the synthesis of more complex organic molecules and derivatives with potential applications in various industries.
The following table provides a summary of the primary research domains and the specific roles of this compound within them.
| Research Domain | Specific Focus on this compound | Key Research Findings |
| Chemical Ecology | Role as a semiochemical in plant-insect interactions. | Functions as an aphid alarm pheromone and a kairomone for predators. wikipedia.orgfrontiersin.orgnih.gov |
| Agricultural Science | Development of pest management strategies. | Genetically engineered wheat releasing (E)-β-farnesene repelled aphids in lab assays. nih.gov |
| Plant Biochemistry | Biosynthesis and regulation in plants. | The enzyme (E)-beta-farnesene synthase (EbFS) is key for its production. frontiersin.org |
| Organic Synthesis | Precursor for complex organic molecules. | Its structure allows for the creation of various derivatives through chemical reactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=C)C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017764 | |
| Record name | (6Z)-beta-Farnesene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28973-97-9 | |
| Record name | (Z)-β-Farnesene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28973-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Farnesene, (6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z)-beta-Farnesene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-FARNESENE, (6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Molecular Regulation of Cis Beta Farnesene
Enzymatic Pathways of Farnesene (B8742651) Biosynthesis
The creation of farnesene isomers is dependent on two primary biosynthetic pathways that supply the necessary precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. These pathways are often distinctly compartmentalized within the cell.
The MVA pathway is a critical route for the biosynthesis of sesquiterpenes like cis-beta-farnesene. rsc.org Operating primarily in the cytosol of eukaryotes, archaea, and some bacteria, this pathway commences with acetyl-CoA. nih.govjmb.or.kr Through a sequence of enzymatic steps, three molecules of acetyl-CoA are converted into the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org A key regulatory step involves the enzyme HMG-CoA reductase, which reduces HMG-CoA to mevalonic acid (MVA). nih.gov Subsequent phosphorylations and decarboxylation of MVA lead to the formation of the essential C5 isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP). rsc.org The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.org In engineered microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica, the MVA pathway is often manipulated and optimized to enhance the production of farnesene. researchgate.net
While the MVA pathway is central to sesquiterpene synthesis in the cytosol, the Methylerythritol Phosphate (MEP) pathway provides an alternative route for isoprenoid precursor formation, typically located in the plastids of plants and most bacteria. rsc.orgnih.gov This pathway begins with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org A series of enzymatic reactions then converts DXP into both IPP and DMAPP. bioone.org The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) like carotenoids. rsc.org Although the MVA and MEP pathways are spatially separated, evidence suggests that there can be some transport of common precursors, including IPP, between the cytosol and plastids, indicating a degree of "crosstalk" or integration between the two pathways. rsc.orgnp-mrd.org
Farnesyl diphosphate (FPP), a 15-carbon isoprenoid, is the immediate and universal precursor for the synthesis of all sesquiterpenes, including this compound. It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. bibliotekanauki.plfrontierspartnerships.org This crucial reaction is catalyzed by the enzyme Farnesyl Diphosphate Synthase (FPPS). researchgate.net FPP stands at a critical metabolic branch point. From this juncture, it can be directed towards the synthesis of a vast array of compounds. In the context of farnesene biosynthesis, FPP is the direct substrate for terpene synthase enzymes that catalyze its conversion into the various farnesene isomers. ontosight.ainih.gov The availability and channeling of FPP are thus pivotal for the production of this compound. researchgate.net
Methylerythritol Phosphate (MEP) Pathway Integration
Key Enzymes and Catalytic Mechanisms
The conversion of FPP into this compound is governed by specific enzymes that exhibit remarkable catalytic specificity and are subject to complex regulatory mechanisms.
The final and definitive step in this compound biosynthesis is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), specifically a farnesene synthase. frontiersin.orgnih.gov These enzymes bind the FPP substrate within a specialized active site. The catalytic mechanism typically begins with the ionization of the diphosphate group from FPP, generating a farnesyl carbocation intermediate. ontosight.ainih.gov The conformation of this reactive intermediate within the enzyme's active site is a key determinant of the final product. For acyclic sesquiterpenes like beta-farnesene, the enzyme facilitates a deprotonation step without any cyclization reactions, leading to the formation of the characteristic double bond arrangement of the farnesene molecule. acs.org Research has shown that even single amino acid mutations within the active site of a terpene synthase can dramatically alter product specificity, for instance, converting a cyclase into a synthase that produces linear products like (E)-beta-farnesene. nih.gov The expression of farnesene synthase genes can be regulated by various factors, including developmental cues and environmental stresses like herbivory. researchgate.netresearchgate.netfrontiersin.org
Farnesyl Diphosphate Synthase (FPPS) is a key enzyme that supplies the direct precursor, FPP, for sesquiterpene synthesis. bibliotekanauki.plfrontierspartnerships.org It catalyzes the condensation of DMAPP with two IPP units. researchgate.net FPPS functions as a homodimer and contains highly conserved aspartate-rich motifs (DDxxD) that are essential for binding the pyrophosphate moieties of the substrates. bibliotekanauki.plresearchgate.net The product chain length is determined by specific amino acid residues located near the active site. The size of the amino acid side chains at the 4th and 5th positions before the first aspartate-rich motif can create steric hindrance that prevents the addition of further IPP units beyond the 15-carbon FPP. bibliotekanauki.plresearchgate.net In plants, FPPS is often encoded by small gene families, allowing for differential expression and regulation in various tissues or in response to external stimuli like pathogen attack or herbivory. bibliotekanauki.plresearchgate.net This provides a mechanism for the plant to control the flux of precursors into specific terpenoid pathways as needed. researchgate.net
Data Tables
Table 1: Key Pathways in this compound Biosynthesis
| Pathway | Cellular Location | Starting Material(s) | Key Intermediate(s) | Primary Products | Contribution to Farnesene |
| Mevalonate (MVA) Pathway | Cytosol/ER | Acetyl-CoA | HMG-CoA, Mevalonate | IPP | Primary source of precursors for sesquiterpenes. rsc.orgbioone.org |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | G3P, Pyruvate | DXP, MEcPP, HMBPP | IPP, DMAPP | Source of precursors for mono- and diterpenes; potential for crosstalk. rsc.orgbioone.org |
This table summarizes the two main enzymatic pathways involved in generating the basic building blocks for this compound.
Table 2: Core Enzymes and Their Functions
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Catalytic Function |
| Farnesyl Diphosphate Synthase | FPPS | DMAPP, IPP | Farnesyl Diphosphate (FPP) | Catalyzes sequential condensation to form the C15 precursor FPP. bibliotekanauki.plfrontierspartnerships.org |
| (cis)-beta-Farnesene Synthase | BFS / TPS | Farnesyl Diphosphate (FPP) | (cis)-beta-Farnesene | Catalyzes the final conversion of FPP to the specific farnesene isomer. nih.govacs.org |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | HMG-CoA | Mevalonate | A key regulatory enzyme in the MVA pathway. nih.gov |
This table details the primary enzymes responsible for the synthesis of this compound from its fundamental precursors.
Structural Elucidation of Enzymatic Cyclization Pathways
The biosynthesis of sesquiterpenes, including cis-β-farnesene, involves complex enzymatic cyclization of the linear precursor, farnesyl diphosphate (FPP). The stereochemical course of these reactions determines the vast diversity of sesquiterpene skeletons. Terpene synthases (TPSs) catalyze the ionization of FPP, leading to the formation of a farnesyl cation. This cation can exist in either a transoid or cisoid conformation concerning the C2-C3 bond. acs.org
The formation of cis-β-farnesene proceeds through a cisoid pathway. This typically involves an initial isomerization of the (2E,6E)-FPP substrate to (2Z,6E)-FPP. mpg.de This isomerization allows for the necessary rotation around the C2-C3 bond. The subsequent cyclization cascade is initiated by the ionization of the diphosphate group, forming a cisoid allylic cation. cardiff.ac.uk
Studies utilizing substrate analogs, such as 2-fluorofarnesyl diphosphates, have been instrumental in elucidating these pathways. ebi.ac.uk For instance, the use of (cis,trans)-FPP as an alternative substrate for tobacco 5-epi-aristolochene synthase (TEAS), a typically transoid synthase, resulted in the exclusive production of cisoid products. acs.orgebi.ac.uk This demonstrates the inherent flexibility of the enzyme's active site to template different cyclization pathways. Crystallographic characterization of TEAS with 2-fluoro analogs of both FPP isomers revealed binding modes consistent with the preorganization of the farnesyl chain for either cisoid or transoid cyclization. acs.orgebi.ac.uk
Investigation of Allylic Cationic Intermediates in Reaction Mechanisms
The reaction mechanisms of terpene synthases are characterized by the formation of transient, high-energy allylic cationic intermediates. nih.gov Probing these intermediates is crucial for understanding the intricacies of sesquiterpene biosynthesis. For acyclic sesquiterpenes like β-farnesene, the reaction is a formal 1,4-conjugate elimination of diphosphate from FPP. nih.gov
Research on (E)-β-farnesene synthase (EBFS) supports a stepwise reaction mechanism involving an enzyme-bound trans-nerolidyl diphosphate intermediate. nih.gov This intermediate arises from the ionization of FPP and subsequent recapture of the pyrophosphate anion at C3. This allows for rotation around the C2-C3 single bond, leading to the formation of the final product upon elimination. The use of substrate analogs and kinetic studies have provided evidence for these enzyme-bound allylic cationic intermediates. nih.gov
The cyclization of nerolidyl diphosphate (NDP) has also been investigated. The cyclization of (3RS)-[4,4,13,13,13-2H5]-NDP to δ-cadinene supports a mechanism that begins with the ionization of NDP to a cisoid allylic cation-pyrophosphate anion pair. researchgate.net This is followed by a C1-C10 cyclization. This research highlights the versatility of terpene synthases in utilizing different substrates and proceeding through various cationic intermediates to generate a diversity of products. researchgate.net
Genetic Architecture and Transcriptional Control
The production of cis-β-farnesene is tightly regulated at the genetic level, involving specific synthase genes and a network of transcription factors that control their expression.
Identification and Characterization of this compound Synthase Genes
Cis-β-farnesene synthase (cBFS) genes have been identified and characterized in various plant species. These genes encode the enzymes responsible for the direct conversion of FPP to cis-β-farnesene. For example, in Atractylodes lancea, AlTPS1 and AlTPS2 have been identified to synthesize elemol (B1671167) and β-farnesene, respectively, using FPP as a substrate. nih.gov
In Aquilaria sinensis, two novel sesquiterpene synthase genes, TPS9 and TPS12, have been isolated. nih.govpeerj.com Both were found to be multiproduct enzymes. When incubated with FPP, TPS9 produces β-farnesene and cis-sesquisabinene hydrate (B1144303) as major products, while TPS12 catalyzes the formation of β-farnesene, nerolidol, γ-eudesmol, and hinesol. nih.govpeerj.com Similarly, a sesqui-TPS from Santalum album has been characterized that produces (E)-β-farnesene, (E)-nerolidol, and (E,E)-farnesol as its main products. researchgate.net
In a study on chili peppers (Capsicum annuum), a correlation was found between the expression of the gene CaMECPS-1 and the content of cis-β-farnesene. mdpi.com This suggests a potential role for this gene in the biosynthesis of this compound.
Promoter Analysis and Identification of cis-Acting Elements
The regulation of gene expression is largely controlled by cis-acting elements within the promoter regions of genes. These elements are specific DNA sequences that bind to transcription factors. Analysis of the promoter regions of sesquiterpene synthase genes has revealed a complex array of regulatory elements.
In Artemisia annua, the promoter of the β-farnesene synthase (FS) gene was cloned and analyzed. plos.org This analysis, along with promoters of other sesquiterpene synthases, indicated complex regulation. The promoters were found to contain various cis-acting elements responsive to stimuli such as wounding and methyl jasmonate (MeJA). plos.org For example, the FS promoter activity was observed in leaf cells and trichomes. plos.org
The analysis of promoter regions of terpene-related genes in chili pepper revealed that they all contain elements related to abiotic and biotic stress, light induction, and plant growth and development. mdpi.com Stress-related cis-elements like Myb, Myc, ARE, and STRE were identified, suggesting that genes like CaIDI-3, CaTPS-8, CaTPS-32, and CaHDR-1 may be key in responding to unfavorable conditions. mdpi.com
Transcription Factor Regulation of Biosynthetic Gene Expression
Transcription factors (TFs) are key regulators of secondary metabolism, including the biosynthesis of cis-β-farnesene. They bind to the cis-acting elements in the promoters of target genes, thereby activating or repressing their transcription.
In Atractylodes lancea, the WRKY family of transcription factors has been implicated in regulating sesquiterpene biosynthesis. nih.govresearchgate.net AlWRKY20 and AlWRKY37 have been shown to positively regulate the production of cis-β-farnesene and α-curcumene by modulating the expression of AlTPS genes. nih.govresearchgate.net Molecular docking analysis indicated strong binding affinities of AlWRKY20 to the promoters of AlTPS70 and AlTPS71, and of AlWRKY37 to the AlTPS70 promoter. nih.govresearchgate.net
MYC and bHLH Family Regulation
The basic helix-loop-helix (bHLH) family of transcription factors, particularly those of the MYC lineage, play a significant role in regulating terpenoid biosynthesis, often in response to jasmonate signaling. nih.gov
In Artemisia annua, the transcription factor AabHLH112 has been found to positively regulate the biosynthesis of β-caryophyllene, epi-cedrol, and β-farnesene. nih.gov Overexpression of AabHLH112 led to increased expression of the corresponding synthase genes, including β-farnesene synthase (BFS), and a subsequent increase in the content of these sesquiterpenes. nih.gov AabHLH112 was shown to enhance the activation of the AaBFS promoter. nih.gov It binds to G-box (cis-elements) in the promoters of target genes. nih.gov
ERF Transcription Factor Involvement
The biosynthesis of sesquiterpenes, including cis-β-farnesene, is intricately regulated at the transcriptional level by various transcription factors, with the Ethylene (B1197577) Response Factor (ERF) family playing a significant role. nih.govsemanticscholar.orgresearchgate.netmaxapress.com ERFs are downstream components of the ethylene signaling pathway and can bind to specific DNA sequences in the promoters of target genes, thereby activating or repressing their expression. frontiersin.orgoup.com
In maize (Zea mays), the ERF transcription factor ZmERF58 has been shown to directly bind to the promoter of the ZmTPS10 gene, which is responsible for the synthesis of (E)-β-farnesene and (E)-α-bergamotene. nih.gov This interaction enhances the expression of ZmTPS10, leading to increased production of these sesquiterpenes, which are crucial for attracting natural enemies of herbivores. nih.govresearchgate.net Similarly, in Artemisia annua, the JA-responsive AP2/ERF transcription factors, ERF1 and ERF2, regulate the expression of amorpha-4,11-diene synthase, a key enzyme in the biosynthesis of the sesquiterpene artemisinin. oup.com
The regulatory role of ERFs extends to other terpenoid biosynthetic pathways as well. For instance, in citrus, the transcription factor CitERF71 activates the CitTPS16 gene, which is involved in the production of E-geraniol. nih.gov In apple, MdERF3 binds to the promoter of α-farnesene synthase (MdAFS) to promote the biosynthesis of α-farnesene. frontiersin.org These examples highlight the conserved function of ERF transcription factors in modulating terpenoid production across different plant species. The involvement of ERFs underscores the integration of ethylene signaling in the regulation of plant secondary metabolism, including the biosynthesis of cis-β-farnesene. nih.gov
Hormonal Modulation of this compound Biosynthesis
Jasmonic Acid and Methyl Jasmonate Signaling Integration
The biosynthesis of cis-β-farnesene is significantly influenced by plant hormones, particularly jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA). nih.govnih.gov These signaling molecules are central to plant defense responses, and their application can induce the production of a wide array of secondary metabolites, including terpenoids. researchgate.netkyoto-u.ac.jp
In several plant species, treatment with JA or MeJA has been shown to upregulate the expression of genes involved in terpenoid biosynthesis. tea-science.com For example, in Atractylodes lancea, MeJA induction led to a coordinated upregulation of AlWRKY20, AlWRKY37, AlTPS70, and AlTPS71 genes, which was accompanied by a significant increase in the content of cis-β-farnesene and α-curcumene. researchgate.netnih.gov This suggests a positive regulatory role for the JA signaling pathway in the production of these sesquiterpenes. researchgate.netnih.gov
The integration of JA signaling with other hormonal pathways, such as ethylene, creates a complex regulatory network. nih.gov Transcription factors like MYC2, a key component of the JA signaling pathway, can interact with ERFs to co-regulate the biosynthesis of farnesenes. nih.gov In apple, for instance, both JA and ethylene treatments were found to increase α-farnesene biosynthesis. nih.gov This hormonal crosstalk allows plants to fine-tune their defensive responses to various environmental cues.
Furthermore, the application of MeJA can trigger the emission of a blend of volatile organic compounds (VOCs), including farnesenes, which can act as signaling molecules in plant-to-plant communication and in attracting natural enemies of herbivores. nih.gov In cotton, MeJA induced the emission of β-ocimene, linalool, and α- and β-farnesene. nih.gov This demonstrates that the jasmonate signaling pathway not only regulates the internal accumulation of defensive compounds but also their release into the environment.
Developmental and Environmental Regulation of Biosynthesis
Tissue-Specific and Developmental Stage Expression Patterns
The biosynthesis of cis-β-farnesene is not uniform throughout the plant; instead, it exhibits distinct patterns of expression depending on the tissue type and the developmental stage. core.ac.ukresearchgate.net This specificity is largely governed by the differential expression of the terpene synthase (TPS) genes responsible for its production. core.ac.uk
In Asian peppermint (Mentha asiatica), the MaβFS1 gene, which encodes a β-farnesene synthase, is expressed in all major organs, including roots, stems, leaves, and flowers. core.ac.uk However, the expression level is significantly higher in flowers compared to other tissues. core.ac.uk Similarly, in pyrethrum (Tanacetum cinerariifolium), the (E)-β-farnesene synthase gene (TcEbFS) is highly expressed in the flower head and stem, particularly in the parenchyma cells. frontiersin.org In Stevia rebaudiana, β-farnesene is one of the most abundant volatile organic compounds in the stems, which correlates with the predominant expression of the SrTPS3 gene in this tissue. mdpi.com
The production of cis-β-farnesene can also vary with the developmental stage of the plant. Studies on various plant species have shown that the chemical composition of essential oils, including their farnesene content, can change as the plant matures. researchgate.net For example, in some plants, the highest concentration of certain terpenes is found in young leaves, while in others, it peaks during the flowering stage. This developmental regulation allows the plant to allocate its metabolic resources to defense or other functions where they are most needed at a particular time.
Table 1: Tissue-Specific Expression of Farnesene Synthase Genes
| Plant Species | Gene | Highest Expression Tissue | Reference |
|---|---|---|---|
| Asian peppermint (Mentha asiatica) | MaβFS1 | Flowers | core.ac.uk |
| Pyrethrum (Tanacetum cinerariifolium) | TcEbFS | Flower head and stem | frontiersin.org |
| Stevia rebaudiana | SrTPS3 | Stems | mdpi.com |
| Sweet wormwood (Artemisia annua) | CASC125 | Flowers | uniprot.org |
Induction by Biotic Stressors (e.g., Herbivory)
The biosynthesis and emission of cis-β-farnesene are strongly induced by biotic stressors, particularly herbivory. mdpi.comnih.govmdpi.com This response is a key component of the plant's indirect defense mechanism, where the released volatiles attract natural enemies of the attacking herbivores. uv.mxoup.com
When a plant is damaged by an herbivore, a signaling cascade is initiated that leads to the upregulation of genes involved in the biosynthesis of various volatile organic compounds, including cis-β-farnesene. nih.gov For instance, in maize, feeding by fall armyworm (Spodoptera frugiperda) larvae induces the emission of a blend of terpenes, with (E)-β-farnesene being one of the major components. frontiersin.org Similarly, in switchgrass (Panicum virgatum), herbivore damage strongly induces the emission of (E)-β-farnesene. frontiersin.org
The blend of volatiles released upon herbivory is often specific to the herbivore species, allowing for a targeted attraction of predators or parasitoids. nih.gov For example, maize plants attacked by S. littoralis release (E)-β-farnesene and (E)-α-bergamotene, which attract the female armyworm parasitoid Cotesia marginiventris. mdpi.com This specificity highlights the sophisticated nature of plant-insect interactions mediated by volatile signals.
Table 2: Herbivore-Induced Emission of β-Farnesene
| Plant Species | Herbivore | Induced Compound(s) | Reference |
|---|---|---|---|
| Maize (Zea mays) | Fall armyworm (Spodoptera frugiperda) | (E)-β-farnesene, (E)-β-caryophyllene | frontiersin.org |
| Switchgrass (Panicum virgatum) | Fall armyworm (Spodoptera frugiperda) | (E)-β-farnesene | frontiersin.org |
| Maize (Zea mays) | Spodoptera littoralis | (E)-β-farnesene, (E)-α-bergamotene | mdpi.comnih.gov |
| Conifers | Needle-feeding spider mite (Oligonychus ununguis) | (E)-β-farnesene | mdpi.com |
Responses to Abiotic Stressors (e.g., Oxidative Stress, Ozone Exposure)
In addition to biotic threats, the biosynthesis of cis-β-farnesene is also modulated by abiotic stressors such as oxidative stress and exposure to ozone. frontiersin.orgcnr.itresearchgate.net Plants have developed mechanisms to cope with these environmental challenges, and the production of volatile organic compounds, including sesquiterpenes, plays a role in these responses. mdpi.compjoes.com
Exposure to ozone, a potent oxidant, can induce the emission of various biogenic volatile organic compounds (BVOCs) in plants. frontiersin.orgcnr.it In a study on tropical tree species, the emission rate of cis-β-farnesene from Croton floribundus increased upon exposure to ozone. frontiersin.orgcnr.itresearchgate.net This suggests that cis-β-farnesene may be involved in mitigating oxidative damage caused by ozone. Sesquiterpenes are generally more reactive with ozone than other classes of BVOCs, and their increased emission could help to quench ozone in the plant's headspace, thereby protecting the tissues from oxidative damage. frontiersin.orgcnr.it
The response to abiotic stress can be complex and may vary depending on the plant species and the specific stressor. While some studies show an increase in farnesene emission in response to stress, others have reported a decrease or no significant change. oup.com For example, in hybrid poplar, emissions of α-farnesene were detectable several hours after the onset of ozone exposure, but the response was transient. oup.com
It is hypothesized that certain sesquiterpenes, due to their chemical properties, can act as antioxidants, directly scavenging reactive oxygen species (ROS) and protecting cellular components from damage. mdpi.com The regulation of cis-β-farnesene biosynthesis in response to abiotic stress is an area of ongoing research, and a deeper understanding of these mechanisms could have implications for developing crops with enhanced resilience to environmental stressors.
Ecological Roles and Inter Organismal Communication Mediated by Cis Beta Farnesene
Role in Plant-Insect Interactions
Cis-beta-farnesene is a key semiochemical that facilitates communication across different trophic levels, influencing the behavior of herbivores and their natural enemies. annualreviews.org
Herbivore-Induced Plant Volatile (HIPV) Emissions
Plants have evolved sophisticated defense mechanisms against herbivory, a crucial component of which is the release of a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.gov this compound is a prominent component of the HIPV bouquet emitted by a wide variety of plants in response to feeding by herbivorous insects. researchgate.netfrontiersin.org
The emission of this compound is not constitutive but is actively synthesized and released by the plant upon damage. annualreviews.org For instance, soybean plants infested with the soybean aphid, Aphis glycines, have been shown to release greater amounts of farnesene (B8742651) compared to undamaged plants. mdpi.com Similarly, maize plants infested with the specialist herbivore Mythimna separata emit high levels of HIPVs, including (E)-β-farnesene. tandfonline.com This induced emission can persist for several days, often following a diurnal cycle, to provide prolonged protection. annualreviews.org
Research has identified this compound as an HIPV in various plant species, including:
Solanum berthaultii (a wild potato species) in response to the green peach aphid, Myzus persicae. frontiersin.org
Zea mays (maize) when attacked by lepidopteran larvae. annualreviews.orgnih.gov
Arabidopsis thaliana engineered to produce (E)-β-farnesene demonstrated increased attractiveness to the parasitoid wasp Diaeretiella rapae. oup.com
Vicia faba (faba bean) when fed upon by aphids. annualreviews.org
The release of these volatiles is a critical component of the plant's defense strategy, serving to both directly deter herbivores and indirectly defend the plant by recruiting the herbivores' natural enemies. nih.govnih.gov
Indirect Plant Defense Mechanisms
One of the most significant ecological functions of this compound as an HIPV is its role in indirect plant defense. mdpi.com This strategy involves the plant "calling for help" by releasing volatile cues that attract the natural enemies of the attacking herbivores, such as predators and parasitoids. nih.gov
Numerous studies have demonstrated that this compound acts as a kairomone, a chemical signal that benefits the receiver (the natural enemy) at the expense of the emitter (the herbivore). researchgate.netnih.gov This attraction is a cornerstone of tritrophic interactions, linking plants, herbivores, and their predators. annualreviews.org
Natural enemies from various insect orders have been shown to be attracted to this compound, including:
Parasitoid Wasps: Species like Aphidius ervi and Diaeretiella rapae are attracted to the scent of this compound, which guides them to aphid-infested plants where they can lay their eggs in the aphids. oup.comresearchgate.net
Predatory Beetles: Lady beetles, such as Coccinella septempunctata and Harmonia axyridis, are significant predators of aphids and are attracted to this compound. researchgate.netconservationevidence.com
Hoverflies: The larvae of many hoverfly species (Syrphidae) are voracious aphid predators, and adult hoverflies use this compound as a cue to locate aphid colonies for oviposition. annualreviews.org
Lacewings: Green lacewings (Chrysoperla carnea) are another important group of aphid predators that are attracted to this volatile. researchgate.net
A field study in China on Chinese cabbages found that plots with (E)-β-farnesene lures had significantly higher numbers of parasitized aphids and greater abundances of parasitoid wasps and lady beetles compared to control plots. conservationevidence.com
Beyond simple attraction, this compound can modulate the foraging behavior of natural enemies, making their search for prey more efficient. The presence of this volatile can increase the time a predator spends searching on a plant, a behavior known as "patch residence time." researchgate.net However, the effectiveness of this compound as a kairomone in a natural context can be dose-dependent. Some studies suggest that while high concentrations of (E)-β-farnesene can increase plant visits by natural enemies, naturally released amounts may not always significantly alter their long-range foraging behavior. nih.gov
Research indicates that the ratio of different volatile compounds can also be crucial. For example, the presence of another sesquiterpene, (-)-β-caryophyllene, can influence how ladybirds respond to (E)-β-farnesene. annualreviews.org This suggests that natural enemies may use a complex blend of volatiles to make precise foraging decisions.
Attraction of Natural Enemies (Parasitoids, Predators)
Function as an Aphid Alarm Pheromone
In addition to its role as a plant-derived signal, this compound is famously known as the primary, and often sole, component of the alarm pheromone for a vast number of aphid species. frontiersin.orgresearchgate.netoup.com When an aphid is attacked by a predator or otherwise disturbed, it releases droplets of a waxy secretion from its cornicles, which are small, tube-like structures on its posterior abdomen. annualreviews.orgoup.com This secretion rapidly volatilizes, releasing this compound into the air.
The perception of this compound by neighboring aphids triggers a suite of immediate and well-defined alarm behaviors. researchgate.netoup.com These responses are crucial for the survival of the colony by allowing individuals to escape predation. frontiersin.orgresearchgate.net
The typical behavioral responses include:
Ceasing Feeding: Aphids immediately stop feeding and retract their stylets from the plant tissue. annualreviews.orgresearchgate.net
Dispersal: Aphids begin to walk away from the source of the alarm signal. annualreviews.orgoup.com
Dropping Off the Plant: A common and effective escape tactic is for aphids to drop off the host plant onto the ground below. annualreviews.orgmdpi.com
The intensity of these responses can vary depending on the aphid species, the presence of natural enemies, and even the aphid's genotype. researchgate.netmdpi.com For example, a study comparing three aphid species, Aphis craccivora, Myzus persicae, and Aphis fabae, found that A. craccivora showed a significantly stronger escape response to a high dose of (E)-β-farnesene than the other two species. oup.com
Table 1: Behavioral Responses of Different Aphid Species to Synthetic (E)-β-farnesene
| Aphid Species | Low Dose (50 ng) - % Individuals Responding | High Dose (500 ng) - % Individuals Responding | Primary Escape Behavior |
|---|---|---|---|
| Aphis craccivora | ~40% | ~80% | Walking away, dropping |
| Myzus persicae | ~40% | <55% | Walking away, dropping |
| Aphis fabae | ~40% | <55% | Walking away, "waggling" |
Data sourced from a comparative study on aphid alarm signaling. oup.com
This dual role of this compound as both a plant-released kairomone and an insect-released alarm pheromone highlights its central importance in the chemical ecology of plant-insect interactions. It is a molecule that communicates danger and opportunity, shaping the behavior of organisms across at least three trophic levels.
Olfactory Receptor and Odorant-Binding Protein (OBP) Interaction
The perception of this compound in insects, particularly aphids, is a complex process initiated by the interaction of this semiochemical with specialized proteins in the insect's olfactory system. Odorant-binding proteins (OBPs) are small, soluble proteins found in high concentrations in the sensillum lymph surrounding the dendrites of olfactory receptor neurons (ORNs). plos.orgnih.gov They are believed to be the first step in the olfactory recognition process, capturing hydrophobic odorant molecules like this compound and transporting them through the aqueous environment to the membrane-bound olfactory receptors (ORs). plos.org
Several studies have identified specific OBPs in aphids that exhibit a high binding affinity for farnesene isomers. For instance, in the pea aphid, Acyrthosiphon pisum, OBP3 has been shown to bind specifically to (E)-β-farnesene, the well-known aphid alarm pheromone. nih.govgeneticsmr.orgresearchgate.net Similarly, OBP7 in the wheat aphid, Sitobion avenae, also demonstrates a strong affinity for this compound. plos.org The conservation of these OBPs across different aphid species suggests a crucial and shared mechanism for alarm pheromone detection. nih.govresearchgate.net Knockdown experiments in Acyrthosiphon pisum have further solidified the role of these proteins; reducing the expression of ApisOBP3 and ApisOBP7 resulted in a loss of the typical repellent behavior in response to (E)-β-farnesene. frontiersin.org
Once transported by OBPs, this compound interacts with specific olfactory receptors located on the dendritic membrane of ORNs. This binding event triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, ultimately leading to a behavioral response. While the precise ORs that bind to this compound are still under investigation for many species, the specificity of the OBP-ligand interaction is a critical determinant in the sensitivity and selectivity of the olfactory system. nih.gov The interaction between this compound, OBPs, and ORs is a key molecular mechanism underpinning the chemical communication that governs vital aphid behaviors.
Species-Specific Behavioral Modulation in Aphids
The behavioral responses of aphids to this compound, primarily its (E)-β isomer, are remarkably consistent across numerous species, serving as a widespread alarm pheromone. plos.orgresearchgate.net Upon detection of this volatile compound, which is typically released from the cornicles of a disturbed or attacked aphid, nearby conspecifics exhibit a range of defensive behaviors. researchgate.net These can include immediately ceasing feeding, withdrawing their stylets from the plant tissue, and dispersing from the immediate area by walking or dropping off the plant. researchgate.netresearchgate.net This alarm response is a critical survival mechanism, allowing a rapid escape from predators or other threats. researchgate.net
Furthermore, the context in which the signal is perceived plays a significant role. At very low concentrations, (E)-β-farnesene can act as an aggregation pheromone for some species, indicating a suitable host plant. researchgate.net The developmental stage and morph of the aphid can also influence its response. For instance, winged (alate) morphs, which are responsible for dispersal to new host plants, may exhibit different sensitivities or behavioral thresholds to the alarm pheromone compared to wingless (apterous) morphs. plos.org This highlights the plasticity of aphid responses to this crucial semiochemical, shaped by the specific ecological pressures and life history strategies of each species.
Direct Repellent Effects on Herbivorous Insects
Beyond its role as an intraspecific alarm pheromone for aphids, this compound, and more commonly its isomer (E)-β-farnesene, exhibits direct repellent effects on a variety of herbivorous insects. oup.commdpi.com Plants have co-opted this insect-derived signal, producing it as a component of their own defense arsenal. annualreviews.orgnih.gov The emission of (E)-β-farnesene by plants in response to herbivore feeding can deter further colonization by the same or other herbivores. oup.commdpi.com
This repellent effect is not limited to aphids. For example, transgenic Arabidopsis thaliana and wheat plants engineered to produce (E)-β-farnesene have shown increased resistance to aphid settling. oup.comwur.nl The presence of this volatile compound in the plant's scent profile can make it less attractive to foraging herbivores, effectively creating an olfactory barrier. oup.com Research has also indicated that other pests, such as the western flower thrips (Frankliniella occidentalis), can be influenced by farnesene isomers, with certain concentrations proving attractive while others may be repellent. frontiersin.org
The mechanism behind this repellency is rooted in the insect's olfactory system, where the detection of (E)-β-farnesene is often associated with danger or an unsuitable, already-infested host. researchgate.net This "anti-feedant" or repellent property makes this compound and its isomers compounds of significant interest in the development of novel pest management strategies, aiming to protect crops by harnessing the plant's own chemical defenses. oup.com
Inter-plant Chemical Communication
Airborne Signaling and Volatile-Mediated Priming
Plants are not passive organisms; they can communicate with each other through the release and perception of volatile organic compounds (VOCs), a phenomenon often referred to as "plant-plant communication" or "talking trees". annualreviews.orgnih.gov this compound is one of the many VOCs that can act as an airborne signal, mediating these interactions. mdpi.comoup.com When a plant is attacked by herbivores, it often releases a blend of VOCs, including farnesene isomers, into the surrounding atmosphere. frontiersin.orgnih.gov
Neighboring, undamaged plants can perceive these airborne chemical cues. nih.gov This perception does not always trigger an immediate, full-blown defensive response. Instead, it can lead to a state of "priming." nih.govmdpi.com A primed plant is on high alert; it has received a warning signal and has prepared its defensive machinery to respond more quickly and strongly if it is subsequently attacked. mdpi.com For example, maize plants exposed to VOCs from neighboring damaged plants, which can include (E)-β-farnesene, are primed to release larger quantities of their own defensive sesquiterpenes upon attack. frontiersin.org This priming effect allows for a more rapid and robust defense, potentially reducing the damage incurred from the impending threat. mdpi.com
Defense Induction in Neighboring Plants
The airborne signals containing this compound, once perceived by a neighboring plant, can lead to the induction of a wide array of defensive responses. This goes beyond simple priming and involves the active synthesis of chemical and physical defenses. colab.wsfrontiersin.org Exposure to herbivore-induced plant volatiles (HIPVs), which often include (E)-β-farnesene, can trigger the upregulation of defense-related genes in the receiving plant. mdpi.commdpi.com
For instance, studies have shown that exposure to specific VOCs can lead to an increase in the production of defensive secondary metabolites, such as phenolics and terpenoids, which can have anti-feedant or toxic effects on herbivores. mdpi.com The jasmonic acid (JA) signaling pathway, a major hormonal pathway involved in plant defense against chewing herbivores, is often activated in plants that perceive these volatile cues. oup.comnih.gov In tea plants, for example, certain HIPVs can trigger the JA pathway in adjacent undamaged plants, leading to increased resistance. oup.com
The induction of these defenses in neighboring plants creates a more resistant landscape for herbivores, potentially slowing the spread of an infestation. This form of inter-plant communication highlights the interconnectedness of plant communities and their ability to mount a collective defense against common enemies, with volatile compounds like this compound playing a key role as information carriers.
Coevolutionary Dynamics in Tritrophic Systems
The role of this compound extends beyond two-level interactions, forming a critical link in complex tritrophic systems that involve plants, herbivores, and their natural enemies (predators and parasitoids). annualreviews.orgnih.gov The same (E)-β-farnesene that acts as an alarm pheromone for aphids and a repellent for other herbivores also serves as a kairomone—a chemical cue that benefits the receiver—for the natural enemies of those herbivores. annualreviews.orgresearchgate.net
Predators like ladybirds and lacewings, as well as parasitic wasps, have evolved to "eavesdrop" on the chemical signals of their prey. frontiersin.organnualreviews.org They are attracted to the (E)-β-farnesene released by both the aphids themselves and by the plants under attack. annualreviews.orgoup.com This allows them to more efficiently locate aphid colonies, their food source or hosts for their offspring. annualreviews.orgresearchgate.net For example, transgenic wheat that produces (E)-β-farnesene was found to be more attractive to the parasitoid wasp Aphidius ervi in laboratory settings. oup.com
This creates a fascinating coevolutionary dynamic. Plants that release (E)-β-farnesene when attacked by aphids not only deter the aphids directly but also recruit "bodyguards" in the form of predators and parasitoids, an example of indirect defense. annualreviews.orgnih.gov The aphids, in turn, are under selective pressure to become less conspicuous to their enemies, while the natural enemies are under pressure to become more sensitive to the cues that lead them to their prey. annualreviews.org The presence of other plant volatiles can further modulate these interactions; for instance, the ratio of (E)-β-farnesene to other compounds like β-caryophyllene can influence the responsiveness of ladybirds. annualreviews.org This intricate web of chemical communication, with this compound at its core, illustrates the complex and dynamic nature of coevolution in ecological communities.
Evolutionary Adaptations in Plant-Aphid-Predator/Parasitoid Interactions
The chemical compound this compound plays a pivotal role in the intricate and dynamic evolutionary relationships between plants, aphids, and their natural enemies. This sesquiterpene acts as a crucial semiochemical, a chemical signal that mediates interactions between organisms. Its dual function as an aphid alarm pheromone and a plant-released attractant for aphid predators and parasitoids has driven a co-evolutionary "arms race," shaping the adaptations of each trophic level.
When attacked by predators or parasitoids, many aphid species release (E)-β-farnesene (EBF), which serves as an alarm pheromone, prompting nearby aphids to disperse. nih.govresearchgate.net This escape response, which can range from walking away to dropping off the plant, is a clear evolutionary adaptation to reduce predation risk. nih.govmdpi.com However, this chemical signal is not exclusive to aphids. Plants, upon being fed upon by aphids or other herbivores, can also release EBF and other volatile organic compounds. annualreviews.orgnih.gov This plant-derived EBF acts as a "cry for help," attracting the natural enemies of the aphids, such as ladybirds, hoverflies, and parasitic wasps. annualreviews.orgtandfonline.com
This dual sourcing of EBF creates a complex signaling environment and conflicting pressures that drive evolutionary adaptations. Aphids are selected to be sensitive to EBF to effectively evade danger, yet this very sensitivity can be exploited by their predators and parasitoids who use it as a kairomone—a chemical signal from one species that is beneficial to another—to locate their prey. researchgate.netuliege.be
Research has shown that the olfactory systems of both aphids and their natural enemies have evolved to detect EBF. colab.wsuliege.be Interestingly, the odorant-binding proteins (OBPs) used by aphids and their parasitoids to recognize EBF belong to different clades, suggesting a convergent evolution driven by this key chemical cue. annualreviews.orguliege.be For instance, in the parasitoid Aphidius gifuensis, a specific odorant-binding protein, AgifOBP6, has been identified as having a strong binding affinity to EBF, a trait that is not homologous to the EBF-binding proteins found in aphids. colab.wsuliege.be This indicates that parasitoids independently evolved the ability to tune into the aphids' alarm signal.
The evolutionary response is not static. Some studies suggest that the constant exposure of aphids to EBF, for instance in environments with transgenic plants engineered to produce the pheromone, can lead to habituation in successive generations of aphids. This demonstrates the plasticity and ongoing nature of these evolutionary interactions.
Furthermore, the chemical context in which EBF is released is crucial. The presence of other plant volatiles can modulate the response of both aphids and their enemies. For example, the presence of another sesquiterpene, (-)-β-caryophyllene, can inhibit the repellent effect of EBF on aphids. annualreviews.org Ladybirds, in turn, may use the specific ratio of caryophyllene (B1175711) to EBF to fine-tune their response. annualreviews.org This highlights the sophisticated chemical ecology and the evolutionary adaptations that allow these organisms to navigate their complex environments.
The table below summarizes key research findings on the evolutionary adaptations related to this compound in tritrophic systems.
| Organism | Adaptation/Response to this compound | Evolutionary Significance | Key Research Findings |
| Aphids (e.g., Myzus persicae, Acyrthosiphon pisum) | Alarm response (dispersal, dropping off the plant). nih.govmdpi.com | Increased survival by evading predation. mdpi.com | Different aphid genotypes exhibit varying levels of responsiveness to EBF. mdpi.com Habituation can occur in successive generations exposed to constant EBF. |
| Plants (e.g., Arabidopsis thaliana, Solanum tuberosum) | Release of EBF upon herbivory. annualreviews.orgnih.gov | "Indirect defense" by attracting natural enemies of herbivores. annualreviews.orgnih.gov | Transgenic plants engineered to produce EBF can repel aphids and attract parasitoids. tandfonline.comnih.gov |
| Predators (e.g., Ladybirds, Hoverflies) | Use of EBF as a kairomone to locate aphid colonies. eje.cznih.gov | Increased foraging efficiency and prey location. | Specific odorant receptors and binding proteins for EBF have been identified in predators like the hoverfly Eupeodes corollae. nih.gov The response can be modulated by the ratio of EBF to other plant volatiles like caryophyllene. annualreviews.org |
| Parasitoids (e.g., Diaeretiella rapae, Aphidius gifuensis) | Use of EBF as a kairomone for host location. uliege.benih.gov | Increased host-finding success and reproductive fitness. | Convergent evolution of EBF-binding proteins has been observed, with parasitoids independently evolving the ability to detect the aphid alarm pheromone. annualreviews.orguliege.be |
This intricate web of chemical communication and the resulting evolutionary adaptations underscore the critical role of this compound in structuring ecological communities.
Biotechnological Production and Metabolic Engineering of Cis Beta Farnesene
Microbial Cell Factories for Heterologous Biosynthesis
A range of microbial hosts have been engineered for the heterologous biosynthesis of cis-beta-farnesene and other sesquiterpenes. The choice of microbial chassis is critical and depends on factors such as their inherent metabolic pathways, genetic tractability, and robustness for industrial-scale fermentation.
Engineered Saccharomyces cerevisiae Systems
Saccharomyces cerevisiae, a well-characterized and widely used industrial yeast, is a prominent host for producing farnesene (B8742651). frontiersin.orgnih.gov Its "Generally Regarded as Safe" (GRAS) status and the presence of the native mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), make it an attractive cell factory. frontiersin.orgoup.com
Metabolic engineering strategies in S. cerevisiae have focused on several key areas. Overexpression of genes in the MVA pathway is a common approach to increase the supply of FPP. nih.govgoogle.com For instance, enhancing the expression of genes such as tHMGR (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), IDI1 (isopentenyl diphosphate (B83284) isomerase), and ERG13 (HMG-CoA synthase) has been shown to boost precursor availability. google.com Furthermore, down-regulation or inhibition of competing pathways, such as the sterol biosynthesis pathway by repressing the ERG9 gene (squalene synthase), can redirect FPP towards farnesene production. google.commdpi.com
Researchers have achieved remarkable success with engineered S. cerevisiae. One study reported achieving a β-farnesene titer of 130 g/L by rewriting the central carbon metabolism. frontiersin.orgresearchgate.net Another approach involved combining the overexpression of a farnesene synthase with modifications to the MVA pathway, resulting in significant production increases. nih.govnih.gov The use of fusion proteins, where FPP synthase is physically linked to a sesquiterpene synthase, has also been demonstrated to improve product yields by channeling the substrate directly to the final enzyme. nih.gov
| Host Organism | Key Engineering Strategies | Product Titer | Reference |
| Saccharomyces cerevisiae | Rewriting central carbon metabolism | 130 g/L (β-farnesene) | frontiersin.orgresearchgate.net |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, ERG9 repression | - | google.com |
| Saccharomyces cerevisiae | Fusion of FPPS and patchoulol synthase | 2-fold increase in patchoulol | nih.gov |
| Saccharomyces cerevisiae | Overexpression of CsAFS and MVA pathway genes | 28.3 g/L (α-farnesene) | nih.gov |
Optimized Escherichia coli Production Platforms
Escherichia coli is another popular microbial chassis for this compound production due to its rapid growth, well-understood genetics, and ease of genetic manipulation. nih.gov Unlike yeast, E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for the synthesis of IPP and DMAPP. mdpi.com
Engineering efforts in E. coli often involve the introduction of a heterologous MVA pathway to supplement the native MEP pathway and enhance the precursor supply. mdpi.comnih.gov Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI), has also been shown to increase terpenoid production. frontiersin.org
For instance, the introduction of the MVA pathway into E. coli has led to significant production of farnesol, a related sesquiterpenoid. mdpi.com In another study, the overexpression of a heterologous ATP citrate (B86180) lyase in an engineered E. coli strain utilizing corncob hydrolysate resulted in a β-farnesene titer of 4.06 g/L. frontiersin.org Balancing cofactor supply, such as NADPH, is also a critical strategy. frontiersin.org
| Host Organism | Key Engineering Strategies | Product Titer | Reference |
| Escherichia coli | Heterologous MVA pathway | 526.1 mg/L (farnesol) | mdpi.com |
| Escherichia coli | Heterologous MVA pathway, ATP citrate lyase overexpression | 4.06 g/L (β-farnesene) | frontiersin.org |
| Escherichia coli | MEP pathway overexpression | - | frontiersin.org |
Yarrowia lipolytica as a Host for Sesquiterpene Synthesis
The oleaginous yeast Yarrowia lipolytica has emerged as a promising host for producing farnesene and other lipid-derived chemicals. mdpi.commdpi.com Its ability to utilize a wide range of carbon sources, including sugars, lipids, and acetate (B1210297), and its high flux towards acetyl-CoA, a key precursor for the MVA pathway, make it an advantageous platform. mdpi.commdpi.comresearchgate.net
Metabolic engineering in Y. lipolytica has focused on leveraging its native MVA pathway. Strategies include overexpressing multiple genes within the MVA pathway, such as ERG10, tHMGR, ERG12, ERG13, IDI, ERG20, ERG8, and ERG19. frontiersin.org Screening for and overexpressing efficient β-farnesene synthases (BFS) are also crucial steps. mdpi.com
Significant titers of β-farnesene have been achieved in engineered Y. lipolytica. One study reported a titer of 35.2 g/L from oleic acid by compartmentalizing the mevalonate synthesis pathway into peroxisomes and regulating lipid metabolism. frontiersin.orgnih.gov Another study achieved 7.38 g/L of β-farnesene from lignocellulosic hydrolysate by iteratively enhancing the expression of multiple MVA pathway genes. mdpi.comfrontiersin.org
| Host Organism | Substrate | Key Engineering Strategies | Product Titer | Reference |
| Yarrowia lipolytica | Oleic Acid | Peroxisomal MVA pathway, lipid metabolism regulation | 35.2 g/L (β-farnesene) | nih.gov |
| Yarrowia lipolytica | Lignocellulosic Hydrolysate | Iterative overexpression of MVA pathway genes | 7.38 g/L (β-farnesene) | mdpi.comfrontiersin.org |
| Yarrowia lipolytica | Glucose | Overexpression of MVA pathway, deletion of DGA1/DGA2 | 22.8 g/L (β-farnesene) | mdpi.com |
| Yarrowia lipolytica | Glucose | Overexpression of MVA pathway genes, BFS screening | 245 mg/L (β-farnesene) | mdpi.com |
Other Microbial Chassis (e.g., Pichia pastoris, Zymomonas mobilis)
Besides the more common hosts, other microorganisms are being explored for sesquiterpene production. The methylotrophic yeast Pichia pastoris is a notable example, recognized for its high-density cultivation and strong inducible promoters. cnif.cnresearchgate.net Engineering of P. pastoris has successfully produced sesquiterpenes like nootkatone (B190431) and zealexin A1 by overexpressing MVA pathway genes and relevant synthases. acs.orgnih.gov One study reported an α-farnesene yield of 1.40 g/L in shake flasks by overexpressing rate-limiting enzymes and optimizing gene copy numbers. cnif.cn
Zymomonas mobilis, a bacterium known for its efficient ethanol (B145695) production, is also being investigated as a chassis for terpenoid synthesis. frontiersin.orgnih.gov It utilizes the MEP pathway and has a high uptake of glucose. frontiersin.orgenergy.gov Systematic metabolic engineering of Z. mobilis, including screening for efficient β-farnesene synthases, overexpressing key MEP pathway enzymes, and optimizing fermentation conditions, has led to a β-farnesene titer of 159.70 mg/L in flask fermentation. frontiersin.org
| Host Organism | Product | Key Engineering Strategies | Product Titer | Reference |
| Pichia pastoris | α-farnesene | Overexpression of tHmg1, IDI1, ERG19, AFS/ERG20 | 1.40 g/L | cnif.cn |
| Pichia pastoris | (+)-nootkatone | Overexpression of tHmg1p, alcohol dehydrogenase | 208 mg/L | nih.gov |
| Zymomonas mobilis | β-farnesene | BFS screening, MEP pathway overexpression (dxs, ispG, ispH), fermentation optimization | 159.70 mg/L | frontiersin.org |
Advanced Metabolic Engineering Strategies
To further enhance the production of this compound, advanced metabolic engineering strategies are employed to optimize the flow of carbon through the biosynthetic pathway.
Enhancement of Precursor Supply and Pathway Flux
A primary goal in metabolic engineering for farnesene production is to maximize the intracellular pool of its precursor, FPP. This is achieved by increasing the metabolic flux through either the MVA or MEP pathway. mdpi.comfrontiersin.org
Key strategies to enhance precursor supply include:
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes encoding rate-limiting enzymes in the precursor pathway is a fundamental approach. In the MVA pathway, HMG-CoA reductase (HMGR) is a common target for overexpression. oup.commdpi.com In the MEP pathway, DXS and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are often the rate-limiting steps. mdpi.com
Downregulation of Competing Pathways: Metabolic flux can be diverted away from FPP towards other products like sterols (via squalene (B77637) synthase, ERG9) or other sesquiterpenes. mdpi.comoup.com Downregulating or knocking out the genes for these competing enzymes can significantly increase the FPP available for farnesene synthesis. mdpi.com
Cofactor Engineering: The biosynthesis of farnesene requires cofactors like ATP and NAD(P)H. mdpi.com Ensuring a sufficient and balanced supply of these cofactors is crucial. For example, engineering the central carbon metabolism to increase the NADPH/NADP+ ratio can improve production. frontiersin.org
Enzyme Colocalization: Creating fusion proteins or using protein scaffolds to bring sequential enzymes in a pathway into close proximity can enhance substrate channeling and prevent the diffusion of intermediates to competing pathways. nih.gov This strategy has been shown to increase farnesene production by improving the efficiency of FPP conversion. mdpi.com
By combining these advanced strategies, researchers continue to push the boundaries of microbial farnesene production, paving the way for its large-scale, sustainable manufacturing.
Optimization of Mevalonate and MEP Pathways
Microbial production of this compound relies on the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These precursors are generated through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes like yeast, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is native to bacteria like E. coli. nih.govmdpi.com
In organisms like Saccharomyces cerevisiae, the MVA pathway is the endogenous route for IPP and DMAPP synthesis. nih.gov A key strategy to enhance this compound production is to increase the metabolic flux through this pathway. oup.com This is often achieved by overexpressing the genes encoding the enzymes of the MVA pathway. mdpi.com For instance, in Yarrowia lipolytica, a systematic overexpression of MVA pathway genes, including those for acetyl-CoA C-acetyltransferase (ERG10) and a truncated HMG-CoA reductase (tHMGR), led to a significant increase in β-farnesene titers. mdpi.com The MEP pathway, starting from pyruvate (B1213749) and glyceraldehyde 3-phosphate, is the native pathway in E. coli. nih.gov Optimization of this pathway for terpenoid production has involved the overexpression of key enzymes such as DXP synthase (DXS) and IPP isomerase (idi). nih.gov
| Pathway | Key Enzymes for Overexpression | Organism Example | Reference |
| Mevalonate (MVA) | Acetyl-CoA C-acetyltransferase (ERG10), HMG-CoA reductase (tHMGR), Farnesyl diphosphate synthase (ERG20) | Saccharomyces cerevisiae, Yarrowia lipolytica | mdpi.comoup.com |
| Methylerythritol Phosphate (B84403) (MEP) | DXP synthase (DXS), DXP reductoisomerase (DXR), IPP isomerase (idi) | Escherichia coli | nih.gov |
Redirecting Carbon Flux to FPP
Farnesyl pyrophosphate (FPP) is the direct C15 precursor to this compound, synthesized from IPP and DMAPP by FPP synthase (FPPS). mdpi.comnih.gov A critical aspect of metabolic engineering is to maximize the pool of FPP available for conversion by the farnesene synthase. This involves not only boosting the upstream MVA or MEP pathways but also ensuring that FPP is efficiently channeled towards the desired product. oup.comsysbio.se
One effective strategy is the overexpression of FPP synthase itself. plos.org In some cases, fusing the FPP synthase to the farnesene synthase can create a substrate channel, which can increase the local concentration of FPP and improve conversion efficiency. plos.org Furthermore, down-regulating or deleting competing pathways that also utilize FPP is crucial for redirecting the carbon flux. oup.com
Overexpression and Gene Dosage Optimization of Rate-Limiting Enzymes
In the MVA pathway, HMG-CoA reductase (HMGR) is a well-established rate-limiting enzyme. mdpi.comoup.com Overexpression of a truncated, soluble version of HMGR (tHMG1), which is not subject to feedback inhibition, has been shown to significantly boost terpenoid production. plos.org In Yarrowia lipolytica, enhancing the expression of HMG-CoA reductase was a key step in increasing β-farnesene titers. researchgate.net Similarly, in the MEP pathway, DXP synthase (DXS) and DXP reductoisomerase (DXR) are considered important rate-limiting enzymes. mdpi.com
The optimization of gene dosage, or the number of copies of a particular gene, is also critical. Simply overexpressing a gene to the highest possible level is not always the most effective strategy, as it can lead to metabolic imbalances or cellular stress. nih.gov Therefore, carefully tuning the expression levels of rate-limiting enzymes is necessary to achieve optimal production. For example, in Y. lipolytica, iterative enhancement of multiple genes in the MVA pathway, including optimizing the copy number of β-farnesene synthase, was crucial for achieving high titers. mdpi.comnih.gov
| Enzyme | Pathway | Organism | Effect of Overexpression | Reference |
| HMG-CoA Reductase (HMGR) | Mevalonate | Saccharomyces cerevisiae, Yarrowia lipolytica | Increased flux through the MVA pathway, leading to higher farnesene production. | researchgate.netoup.complos.org |
| DXP Synthase (DXS) | MEP | Escherichia coli | Increased precursor supply for terpenoid synthesis. | nih.govmdpi.com |
| Farnesyl Diphosphate Synthase (FPPS/ERG20) | Mevalonate | Saccharomyces cerevisiae | Increased availability of FPP for farnesene synthase. | plos.org |
Elimination or Downregulation of Competing Biosynthetic Pathways
A significant portion of the metabolic flux towards FPP can be diverted into competing pathways, primarily the synthesis of sterols and other essential isoprenoids. oup.com To maximize the carbon flow to this compound, it is often necessary to eliminate or downregulate these competing pathways.
A key target for downregulation is the enzyme squalene synthase (encoded by the ERG9 gene in yeast), which catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. oup.com By reducing the activity of squalene synthase, more FPP is available for the farnesene synthase. Similarly, in Yarrowia lipolytica, deleting genes involved in lipid accumulation, such as those for diacylglycerol acyltransferases (DGA1 and DGA2), has been shown to increase β-farnesene production by making more acetyl-CoA available for the MVA pathway. mdpi.comnih.govnih.gov
Cofactor (e.g., NADPH) Balancing for Enhanced Yield
The biosynthesis of terpenoids is an energy and reducing-equivalent intensive process. The MVA pathway, for instance, requires multiple molecules of NADPH for the reduction of HMG-CoA to mevalonate. oup.comnih.gov Therefore, ensuring an adequate supply of cofactors like NADPH is crucial for achieving high yields of this compound. frontiersin.org
Metabolic engineering strategies for cofactor balancing include the overexpression of enzymes that regenerate NADPH. For example, overexpressing glucose-6-phosphate dehydrogenase (Zwf1), a key enzyme in the pentose (B10789219) phosphate pathway which is a major source of NADPH, has been shown to improve terpenoid production. oup.com Another approach involves expressing an NADH kinase (Pos5), which can convert NADH to NADPH, thereby increasing the NADPH pool available for biosynthesis. oup.comnih.gov In some cases, using an NADH-dependent HMG-CoA reductase instead of the native NADPH-dependent enzyme has been shown to balance the redox state of the cell and increase β-farnesene production. oup.com
| Strategy | Enzyme/Pathway Targeted | Effect | Organism Example | Reference |
| Enhance NADPH Regeneration | Glucose-6-Phosphate Dehydrogenase (Zwf1) | Increased NADPH supply from the pentose phosphate pathway. | Saccharomyces cerevisiae | oup.com |
| Convert NADH to NADPH | NADH Kinase (Pos5) | Increased overall NADPH availability. | Saccharomyces cerevisiae | oup.comnih.gov |
| Alter Cofactor Dependence | NADH-dependent HMG-CoA Reductase | Balanced NADH/NADPH levels. | Saccharomyces cerevisiae | oup.com |
| Overexpression of zwf | zwf gene | Increased β-farnesene titer by providing NADPH directly. | Zymomonas mobilis | frontiersin.org |
Subcellular Compartmentalization for Improved Titer
Eukaryotic cells, such as yeast, possess distinct subcellular compartments like mitochondria and peroxisomes, which can be exploited to improve the production of this compound. frontiersin.org By targeting the biosynthetic pathway enzymes to a specific organelle, it is possible to take advantage of localized precursor pools and cofactors, and to isolate the pathway from competing reactions in the cytosol. frontiersin.org
Fermentation Process Optimization
Beyond metabolic engineering of the microbial host, optimizing the fermentation process itself is critical for achieving industrial-scale production of this compound. mdpi.com This involves fine-tuning various physical and chemical parameters of the fermentation environment to maximize cell growth and product yield.
Key parameters that are often optimized include the composition of the fermentation medium, such as the carbon-to-nitrogen (C/N) ratio, and the supplementation with specific nutrients. frontiersin.orgnih.gov For instance, the addition of certain amino acids or vitamins to the culture medium has been shown to enhance β-farnesene production in Yarrowia lipolytica. nih.gov
Physical parameters such as temperature, pH, and dissolved oxygen levels are also carefully controlled. mdpi.com The mode of fermentation, whether batch, fed-batch, or continuous, significantly impacts the final product titer. Fed-batch fermentation, where nutrients are supplied incrementally during the process, is commonly employed to maintain optimal conditions and achieve high cell densities, leading to higher product yields. mdpi.comnih.gov In one study, a fed-batch fermentation of an engineered Y. lipolytica strain in a 2-liter fermenter resulted in a β-farnesene titer of 7.38 g/L from lignocellulosic hydrolysate. researchgate.net Another study achieved an impressive 22.8 g/L of β-farnesene from glucose in a fed-batch fermentation with a genetically defined Y. lipolytica strain. nih.gov Furthermore, process parameters like the flask working volume and the ratio of the culture medium to an organic overlay (like dodecane, used for in-situ product recovery) can also be optimized to improve yields. frontiersin.org
| Parameter | Optimization Strategy | Effect on Production | Reference |
| Medium Composition | Adjusting C/N ratio, supplementing with amino acids/vitamins | Enhanced cell growth and product formation. | frontiersin.orgnih.gov |
| Physical Conditions | Controlling temperature, pH, and dissolved oxygen | Maintained optimal cellular activity. | mdpi.com |
| Fermentation Mode | Fed-batch cultivation | Achieved high cell densities and product titers. | mdpi.comnih.gov |
| Process Parameters | Optimizing flask working volume and medium-to-solvent ratio | Improved product recovery and reduced toxicity. | frontiersin.org |
Fed-Batch Fermentation Techniques
Fed-batch fermentation is a critical strategy to achieve high-titer production of this compound by maintaining optimal substrate concentrations and mitigating the toxic effects of high substrate levels and metabolic byproducts. This technique allows for a controlled feeding strategy that sustains microbial growth and productivity over an extended period.
In engineered Yarrowia lipolytica, fed-batch fermentation has proven highly effective. One study demonstrated that by using a fed-batch process with a controlled feeding strategy, a genetically defined Y. lipolytica strain produced a β-farnesene titer of 22.8 g/L. nih.gov Another investigation using lignocellulosic hydrolysate as a feedstock in a 2 L fermenter achieved a β-farnesene titer of 7.38 g/L after 144 hours. mdpi.com The process involved maintaining dissolved oxygen at approximately 30% by controlling the stirring speed and using a concentrated hydrolysate as the feed solution. mdpi.com
Similarly, in Cupriavidus necator, a fed-batch system was chosen to increase biomass concentration, which is crucial for enhancing β-farnesene titers. nih.gov The fermentation was initiated as a batch process, and after 24.5 hours, a feed containing fructose (B13574) and nitrogen was introduced. nih.gov The feed rate was incrementally increased, leading to a significant increase in biomass and β-farnesene production. nih.gov
The table below summarizes the outcomes of various fed-batch fermentation strategies for β-farnesene production in different microorganisms.
| Microorganism | Substrate | Fermentation Scale | Titer (g/L) | Yield (g/g substrate) | Reference |
| Yarrowia lipolytica | Glucose | 2-L fermenter | 28.9 | 0.0855 | researchgate.net |
| Yarrowia lipolytica | Lignocellulosic hydrolysate | 2-L fermenter | 7.38 | 0.075 | mdpi.comresearchgate.net |
| Yarrowia lipolytica | Oleic acid | 5-L fermenter | 35.2 | 0.170 | researchgate.netresearchgate.net |
| Yarrowia lipolytica | Acetate | 5-L fermenter | 14.8 | 0.0558 | researchgate.net |
| Saccharomyces cerevisiae | Not Specified | 20,000 L bioreactor | 130 | Not Specified | researchgate.netfrontiersin.org |
| Yarrowia lipolytica | Glucose | Fed-batch | 22.8 | Not Specified | nih.govmdpi.com |
| Escherichia coli | Not Specified | Not Specified | 8.74 | Not Specified | mdpi.com |
Medium Component and Substrate Optimization
The composition of the fermentation medium, including the carbon source and other essential nutrients, plays a pivotal role in the efficient microbial production of this compound. Optimization of these components can significantly enhance product titers and yields.
Substrate Utilization: Various substrates have been successfully utilized for β-farnesene production. While glucose is a common carbon source, research has explored the use of more cost-effective and sustainable alternatives like lignocellulosic hydrolysates. mdpi.comresearchgate.net Engineered Yarrowia lipolytica has demonstrated the ability to produce β-farnesene from such hydrolysates, which primarily contain glucose and xylose. mdpi.com Furthermore, oleaginous yeasts like Y. lipolytica can utilize substrates such as oleic acid and acetate for β-farnesene synthesis. researchgate.netresearchgate.net In one study, using oleic acid as a feedstock with Y. lipolytica resulted in a farnesene titer of 35.2 g/L. researchgate.netfrontiersin.org
Nutrient Optimization: The optimization of other medium components is also crucial. For instance, in the production of cis,cis-muconic acid by a Pseudomonas species, statistical methods like the Plackett-Burman design were used to identify key medium components, which were found to be (NH₄)₂SO₄ and K₂HPO₄·3H₂O. nih.gov This approach of systematically optimizing nutrient concentrations can be applied to enhance this compound production.
In a study focused on β-farnesene production in Zymomonas mobilis, fermentation optimization included adjusting the C/N ratio, which led to a nearly 13-fold improvement in the final titer. frontiersin.org Another study with Y. lipolytica found that the addition of Mg²⁺ to the medium promoted the production of β-farnesene when using lignocellulosic hydrolysate. mdpi.comresearchgate.net Furthermore, supplementing the culture medium with a mix of four water-soluble vitamins, identified through metabolomic analysis, increased the β-farnesene titer by 48.5% in shake flask experiments. nih.gov
The following table highlights the impact of different substrates on β-farnesene production in Yarrowia lipolytica.
| Substrate | Titer (g/L) | Yield (g/g) | Reference |
| Glucose | 28.9 | 0.0855 | researchgate.net |
| Lignocellulosic hydrolysate | 7.38 | 0.075 | researchgate.net |
| Oleic acid | 35.2 | 0.170 | researchgate.net |
| Acetate | 14.8 | 0.0558 | researchgate.net |
Two-Phase Fermentation Systems for Product Recovery
Two-phase fermentation, also known as extractive fermentation, is a technique employed to overcome product toxicity and simplify downstream processing by removing the target compound from the aqueous phase in situ. This is particularly relevant for volatile and potentially cytotoxic compounds like farnesene.
In this system, an immiscible organic solvent is added to the fermentation broth. The hydrophobic product, such as this compound, partitions into this organic phase, thereby reducing its concentration in the aqueous phase and alleviating feedback inhibition and toxicity to the microbial cells. researchgate.net
For farnesene production, various organic solvents have been used as the second phase. N-dodecane is a commonly used solvent for the in situ product removal of β-farnesene in fermentations with Cupriavidus necator and Zymomonas mobilis. nih.govfrontiersin.org In Escherichia coli engineered for β-farnesene production, n-decane was used as the organic phase, achieving a final titer of 8.74 g/L. mdpi.com A study on α-farnesene production in Y. lipolytica utilized n-dodecane in a two-phase system, resulting in a yield of 25.55 g/L. mdpi.com
A notable example of the effectiveness of this technique is the production of α-farnesene in an optimized Saccharomyces cerevisiae strain, where the use of polymers and olefins as extractants in a 20,000 L bioreactor led to a remarkable yield of 130 g/L. mdpi.com
The selection of an appropriate solvent is critical; it should be non-toxic to the microorganisms, have a high partition coefficient for the product, be immiscible with water, and have a boiling point that facilitates easy separation from the product.
Metabolomic Profiling for Strain Development and Process Enhancement
Metabolomic profiling is a powerful analytical tool used to identify and quantify the complete set of small-molecule metabolites within a biological system. In the context of microbial production of this compound, metabolomics provides valuable insights into cellular metabolism, helping to identify metabolic bottlenecks and guide targeted genetic modifications for strain improvement and fermentation process optimization. researchgate.netnih.gov
One approach involves a cycle of metabolic pathway design, fermentation testing, metabolomic analysis, and target mining. nih.gov In a study aimed at enhancing β-farnesene production in Yarrowia lipolytica, non-targeted metabolomics was used to analyze intracellular metabolite changes in response to the addition of various amino acids and nucleobases. researchgate.netnih.gov This analysis revealed differential metabolites that were then used to inform targeted gene editing and medium optimization. nih.gov
For example, this metabolomics-driven approach led to the identification of the coenzyme A synthesis pathway as a key area for improvement. nih.gov Consequently, overexpressing the pantothenate kinase (PanK) gene and supplementing the medium with specific water-soluble vitamins resulted in a 48.5% increase in the β-farnesene titer in shake flasks, which further scaled up to 24.6 g/L in fed-batch fermentation. researchgate.netnih.gov
Metabolomic analysis can also help in understanding the broader physiological state of the production host. By comparing the metabolomes of high-producing and low-producing strains, researchers can pinpoint specific pathways that are either over or under-utilized, providing a rational basis for further metabolic engineering efforts. This comprehensive understanding of cellular mechanisms is often difficult to achieve through rational design alone. researchgate.net
Advanced Analytical Methodologies in Cis Beta Farnesene Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
The cornerstone of cis-beta-farnesene analysis is chromatography, which separates the compound from other volatiles, coupled with spectrometry for its identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for identifying and quantifying this compound. The process involves injecting a volatile sample into the gas chromatograph, where it is vaporized and separated based on its physicochemical properties as it passes through a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them.
Identification is typically achieved by comparing the resulting mass spectrum and retention index with those of an authentic standard or a reference library, such as the NIST Mass Spectral Library. uliege.bersc.org Quantification often involves creating calibration curves from purified standards and may use internal standards to account for variations in sample processing and injection.
Several studies detail specific GC-MS protocols for analyzing farnesene (B8742651) isomers. Common parameters include the use of non-polar capillary columns, such as DB-5MS or HP-5MS, which are well-suited for separating terpenes. pnas.org The injector is often operated in splitless or split mode at a high temperature (e.g., 250°C) to ensure rapid volatilization of the analytes. uliege.benih.gov The mass spectrometer typically uses electron impact (EI) ionization at 70 eV. pnas.orgnih.gov
Table 1: Example GC-MS Protocol Parameters for Volatile Analysis Including Farnesenes
| Parameter | Setting | Source |
|---|---|---|
| Gas Chromatograph | Agilent 6890 or similar | nih.gov |
| Column | HP-1 or HP-5MS (e.g., 30-50 m x 0.25-0.32 mm, 0.25-1.0 µm film thickness) | uliege.bepnas.org |
| Carrier Gas | Helium or Hydrogen | pnas.orgnih.gov |
| Injector Temperature | 250°C | uliege.benih.gov |
| Injection Mode | Splitless or Split | uliege.bemdpi.com |
| Oven Program | Initial temp 30-60°C, ramp 3-10°C/min to 180-250°C | pnas.orgnih.govjmaterenvironsci.com |
| Mass Spectrometer | - | |
| Ionization Mode | Electron Impact (EI) | pnas.org |
| Ionization Energy | 70 eV | pnas.orgnih.gov |
| Source Temperature | 230°C | pnas.orgnih.gov |
| Scan Range | 40-500 amu | nih.gov |
This table presents a generalized summary of typical parameters; specific conditions may vary based on the sample matrix and research objectives.
Coupled Gas Chromatography-Electroantennography (GC-EAG) is a powerful technique used to identify which specific volatile compounds in a complex mixture are biologically active, meaning they can be detected by an insect's antenna. pnas.org In this method, the effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector, FID), while the other is directed over an insect antenna. nih.gov An electroantennogram (EAG) records the electrical response of the antenna to the passing compounds.
When a peak in the GC chromatogram aligns with a response in the EAG, it indicates that the compound eliciting the peak is perceived by the insect. pnas.org This method has been instrumental in identifying insect semiochemicals, including farnesene isomers. For instance, GC-EAG analysis of plant volatiles has demonstrated that compounds like (E)-β-farnesene elicit strong electrophysiological responses from various aphid species and their predators. pnas.orgresearchgate.net This confirms the compound's role as a pheromone or kairomone, guiding insect behavior.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Sample Preparation and Volatile Collection Methods
The choice of sample preparation and collection method is critical for the accurate analysis of this compound, as these steps determine the efficiency of extraction and the integrity of the sample.
Headspace (HS) sampling is a high-efficiency method for analyzing volatile organic compounds (VOCs) from a sample without the need for solvents. rsc.org The sample (e.g., plant tissue) is placed in a sealed vial and gently heated to allow volatile compounds like this compound to diffuse into the gas phase (the "headspace") above the sample. rsc.org A syringe is then used to extract a portion of this gas, which is directly injected into the GC-MS for analysis. This technique reduces the complexity of sample preparation and minimizes the risk of introducing artifacts. rsc.orgresearchgate.net Optimization of parameters such as equilibration time and temperature is crucial for achieving reproducible results. For example, one study found an equilibration time of 20 minutes at a specific temperature yielded the best results for profiling volatile constituents in chrysanthemum flowers. rsc.org
Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that integrates extraction and preconcentration of volatiles onto a coated fiber. nih.govsenasica.gob.mx In Headspace-SPME (HS-SPME), the coated fiber is exposed to the headspace above the sample in a sealed vial. nih.govnih.gov Volatiles, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.comsigmaaldrich.com
The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For general-purpose volatile analysis, bipolar fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed as they can trap a wide range of compounds. nih.govnih.gov SPME is valued for its sensitivity, simplicity, and for being an environmentally friendly technique. nih.gov
Table 2: Common SPME Fiber Coatings for Volatile Analysis
| Fiber Coating | Abbreviation | Polarity | Typical Analytes | Source |
|---|---|---|---|---|
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Polar volatiles | nih.govresearchgate.net |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | General odors and flavors | nih.govresearchgate.net |
This table provides examples of SPME fibers used in volatile analysis; the optimal fiber depends on the specific application.
Traditional methods for isolating essential oils, which contain sesquiterpenes like this compound, include distillation and solvent extraction.
Hydrodistillation and Steam Distillation: These methods use water or steam to vaporize volatile compounds from plant material. scielo.org.pegovst.edu The resulting vapor, a mixture of water and essential oil, is condensed, and the oil is separated from the water. While effective for obtaining large quantities of oil, the high temperatures involved (often 100°C or higher) can lead to thermal degradation, hydrolysis, or isomerization of sensitive compounds like farnesenes. jmaterenvironsci.comscielo.org.pe For instance, studies on Matricaria chamomilla showed that distillation temperature and time significantly affected both the yield and the chemical profile of the essential oil, with β-farnesene being a major identified metabolite under certain conditions. scielo.org.pe
Solvent Extraction: This technique involves macerating the sample material in an organic solvent, such as hexane. jmaterenvironsci.comgovst.edu The solvent dissolves the volatile and non-volatile compounds. After a period of extraction, the solvent is filtered and evaporated, leaving behind a concentrated extract. This method avoids the high temperatures of distillation but requires the use of organic solvents and can co-extract non-volatile substances that may interfere with subsequent analysis. jmaterenvironsci.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-β-farnesene |
| This compound |
| 1,8-Cineole |
| α-Bisabolol oxide A |
| α-Bisabolol oxide B |
| α-Pinene |
| β-Farnesene |
| β-caryophyllene |
| Bisabolone oxide |
| Camphor |
| Chamazulene |
| Chrysanthenone |
| Citral |
| Citronellal |
| Divinylbenzene |
| Geranial |
| Germacrene-D |
| Hexane |
| Limonene |
| Linalool |
| Methyl jasmonate |
| Methyl salicylate |
| Myrcene |
| Neral |
| Polydimethylsiloxane |
| caryophyllene (B1175711) |
Solid-Phase Microextraction (SPME) Applications
Experimental Designs for Biosynthetic and Ecological Studies
The investigation of cis-β-farnesene's biosynthesis and its ecological significance relies on a suite of advanced experimental methodologies. These techniques allow researchers to elucidate the enzymatic pathways leading to its formation, validate the function of specific genes, and understand its role in mediating interactions between organisms.
Isotopic Labeling and Tracer Experiments
Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the synthesis of cis-β-farnesene. In these experiments, precursors of the terpenoid pathway are synthesized with heavy isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), and introduced to the biological system under investigation. nih.gov The labeled precursors are then incorporated into downstream metabolites, including cis-β-farnesene. By analyzing the mass spectra of the resulting compounds, researchers can determine the extent and position of isotope incorporation, thereby mapping the biosynthetic route.
For instance, feeding an organism with ¹³C-labeled mevalonate (B85504) or glucose allows for the tracking of carbon atoms as they are assembled into the farnesyl pyrophosphate (FPP) backbone and subsequently converted to cis-β-farnesene. nih.gov This method has been instrumental in confirming the roles of both the mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in providing the necessary five-carbon isoprene (B109036) units—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—for terpenoid biosynthesis in different organisms. annualreviews.org
Table 1: Examples of Isotopic Labeling in Terpenoid Biosynthesis Research
| Labeled Precursor | Organism/System | Key Finding |
| [U-¹³C₆]Glucose | Saccharomyces cerevisiae | Elucidation of carbon flux through the MVA pathway for β-farnesene production. |
| D₇-Cinnamic Acid | Populus trichocarpa | Demonstrated that benzenoids, but not terpenes like farnesene, are derived from cinnamic acid. nih.gov |
| ¹³C-Mevalonate | Plant Systems | Tracks the incorporation of mevalonate into sesquiterpenes, confirming the MVA pathway's contribution. |
Recombinant Enzyme Assays and Mutagenesis Studies
To identify and characterize the specific enzymes responsible for cis-β-farnesene synthesis, researchers employ recombinant enzyme assays. This involves cloning the candidate gene, often a terpene synthase (TPS), and expressing it in a heterologous host system like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govnih.gov The recombinant enzyme is then purified and incubated with its putative substrate, typically farnesyl pyrophosphate (FPP), to see if cis-β-farnesene is produced. mdpi.com
Site-directed mutagenesis is a complementary technique used to probe the structure-function relationships of these enzymes. nih.govoup.com By systematically altering specific amino acid residues within the enzyme's active site, scientists can identify key residues that are critical for catalytic activity and product specificity. nih.govmdpi.com For example, studies on (E)-β-farnesene synthase have shown that mutating a single amino acid can significantly alter the product profile, sometimes leading to the production of different farnesene isomers or even cyclic terpenes. nih.govoup.com These studies are crucial for understanding the molecular basis of enzyme catalysis and for engineering enzymes with desired properties.
Table 2: Selected Mutagenesis Studies on Farnesene Synthases
| Enzyme | Original Product(s) | Mutation | New/Altered Product(s) | Reference |
| (E)-β-farnesene synthase (MxpSS2) | Inactive | L531S | (E)-β-farnesene | nih.gov |
| TPS4 (Maize) | 7-epi-sesquithujene, β-bisabolene | Y382S | (E)-β-farnesene | mdpi.com |
| (E)-β-farnesene synthase (A. annua) | (E)-β-farnesene | T429G (with Y402L) | α-bisabolol | oup.com |
Gene Silencing and Overexpression in Model Organisms
To validate the in vivo function of genes identified through other methods, researchers often turn to gene silencing or overexpression in model organisms. Techniques like RNA interference (RNAi) can be used to downregulate the expression of a specific terpene synthase gene. researchgate.net If the silenced organism shows a corresponding decrease in cis-β-farnesene production, it provides strong evidence for the gene's role in its synthesis.
Conversely, overexpressing a candidate gene in a model organism that does not normally produce cis-β-farnesene, such as Arabidopsis thaliana or tobacco (Nicotiana tabacum), can be used to confirm its function. annualreviews.orgcore.ac.uk Successful production of cis-β-farnesene in the transgenic organism demonstrates that the introduced gene is sufficient for its synthesis, assuming the necessary precursors are available. These approaches have been used to engineer plants that emit (E)-β-farnesene to repel aphids. annualreviews.orgcore.ac.uk
In a study on chili peppers (Capsicum annuum), correlation analyses between gene expression and metabolite data revealed a significant positive correlation between the expression level of the gene CaMECPS-1 and the content of cis-β-farnesene. mdpi.comscilit.com Furthermore, studies in Atractylodes lancea have implicated AlTPS genes in the production of cis-β-farnesene, with their expression being regulated by WRKY transcription factors. nih.gov
Behavioral and Electrophysiological Assays for Semiochemical Activity
Understanding the semiochemical role of cis-β-farnesene, particularly as an alarm pheromone in aphids, requires specialized behavioral and electrophysiological assays. These methods are designed to test the compound's effect on insect behavior and to measure the response of their olfactory system.
Y-Tube Olfactometer Bioassays
The Y-tube olfactometer is a common apparatus used to assess the behavioral response of insects to volatile compounds. nih.govtandfonline.com It consists of a Y-shaped glass tube where an insect is introduced at the base and can choose to move towards one of two arms. A stream of clean air is passed through one arm (the control), while air carrying the test odor, such as cis-β-farnesene, is passed through the other.
By observing the insect's choice, researchers can determine if the compound is an attractant, a repellent, or has no effect. In the context of cis-β-farnesene, which often acts as an alarm pheromone for aphids, these assays typically demonstrate a repellent effect, causing the aphids to move away from the odor source. nih.govtandfonline.com These bioassays have been used to test the repellency of transgenic tobacco seedlings engineered to produce (E)-β-farnesene. nih.govtandfonline.com
Table 3: Representative Y-Tube Olfactometer Findings for Farnesenes
| Insect Species | Compound Tested | Observed Behavior | Reference |
| Myzus persicae (alate aphids) | Volatiles from CMaβFS1:CAtFPS1 transgenic tobacco | Repellence | nih.govtandfonline.com |
| Aphidius uzbekistanicus | (E)-β-farnesene | Attraction (as a kairomone) | slu.seresearchgate.net |
| Eupeodes corollae (larvae and adults) | (E)-β-farnesene | Attraction | researchgate.net |
Electroantennography (EAG) for Chemoreception Studies
Electroantennography (EAG) is an electrophysiological technique that measures the total electrical response of an insect's antenna to an olfactory stimulus. mdpi.comscience.gov An excised antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. mdpi.com The binding of the odor molecules to olfactory receptors on the antenna causes a depolarization of the sensory neurons, which is recorded as a negative voltage deflection, known as the EAG response.
The amplitude of the EAG response is generally proportional to the strength of the olfactory stimulus and the sensitivity of the antenna to that specific compound. mdpi.com EAG is used to screen for compounds that are detected by an insect's olfactory system and to compare the sensitivity of different species or genotypes to a particular odor. mdpi.com Studies have used EAG to confirm that aphid antennae are sensitive to farnesenes, providing a physiological basis for the behavioral responses observed in olfactometer assays. mdpi.com
In Vitro Ligand Binding Assays with Odorant-Binding Proteins
In vitro ligand binding assays are crucial for understanding the initial step in olfactory perception: the binding of a volatile compound like farnesene to an Odorant-Binding Protein (OBP). OBPs are small, soluble proteins found in the sensillum lymph of insects that are thought to solubilize and transport hydrophobic odorants to the olfactory receptors on the dendritic membrane of olfactory neurons. frontiersin.orgnih.gov
Research has demonstrated that OBPs play a significant role in the detection of farnesene isomers, which act as important semiochemicals. geneticsmr.org For instance, the (E)-β-farnesene isomer is a well-known alarm pheromone for many aphid species. frontiersin.orggeneticsmr.org Assays are used to characterize the binding affinity and specificity of various OBPs to farnesene.
A common technique is the fluorescence competition assay. In this method, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is added to a solution of the purified recombinant OBP. The probe binds to the hydrophobic binding pocket of the OBP, resulting in a strong fluorescent signal. When a competing ligand, such as this compound, is introduced, it displaces the fluorescent probe from the OBP's binding site, causing a quenching of the fluorescence. The degree of quenching is proportional to the binding affinity of the test ligand. nih.gov
By measuring the concentration of the ligand required to decrease the fluorescence signal by half (the IC50 value), the dissociation constant (Ki) for the OBP-ligand complex can be calculated. These studies have successfully identified specific OBPs in aphids and other insects that bind to farnesene, confirming their role in pheromone detection. frontiersin.orgnih.govnih.gov For example, studies in the aphid Acyrthosiphon pisum have shown that ApisOBP3 and ApisOBP7 are involved in the detection of (E)-β-farnesene. frontiersin.org
Table 1: Examples of Odorant-Binding Proteins (OBPs) and their Interaction with Farnesene Isomers
| OBP Name | Insect Species | Ligand | Binding Assay Findings | Reference(s) |
| ApisOBP3 | Acyrthosiphon pisum (Pea aphid) | (E)-β-Farnesene | Knockdown of this OBP led to loss of repellent behavior caused by EBF. | frontiersin.org |
| ApisOBP7 | Acyrthosiphon pisum (Pea aphid) | (E)-β-Farnesene | Implicated in EBF detection through knockdown experiments. | frontiersin.org |
| MvicOBP3 | Megoura viciae (Vetch aphid) | (E)-β-Farnesene analogs | Computational studies show high affinity for EBF analogs with an aromatic ring. | researchgate.net |
| AlepGOBP2 | Athetis lepigone (a moth) | (E)-β-Farnesene | Showed high binding affinity to (E)-β-farnesene among other plant volatiles. | frontiersin.org |
Computational and Structure-Based Approaches
Computational methods provide powerful, atom-level insights into the dynamic and structural aspects of this compound's interactions with biological macromolecules, complementing experimental data.
Molecular Dynamics Simulations in Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational tool used to model the physical movements of atoms and molecules over time. In the context of farnesene research, MD simulations are invaluable for studying the interaction between the substrate, farnesyl pyrophosphate (FPP), and the active site of sesquiterpene synthase enzymes that produce farnesene isomers and other sesquiterpenoids. nih.gov
These simulations can map the complex conformational changes the flexible FPP molecule undergoes within the enzyme's catalytic pocket. For example, studies on trichodiene (B1200196) synthase (TDS), which can produce β-farnesene as a minor byproduct, have used MD simulations to understand how the enzyme controls the cyclization cascade. nih.govresearchgate.net The simulations show that the enzyme pre-folds the FPP substrate into a specific conformation. This precise positioning is crucial; it ensures the reactive carbocation intermediate is oriented correctly for the primary cyclization reaction, while simultaneously preventing premature quenching (deprotonation) that would lead to the formation of linear products like β-farnesene. nih.govresearchgate.net
Key insights from MD simulations include:
Substrate Conformation: Visualizing how the enzyme's active site sterically guides the folding of the FPP substrate.
Energy Barriers: Calculating the free energy barriers for different reaction pathways, explaining why one product is favored over another. nih.gov
Key Residue Interactions: Identifying specific amino acid residues that stabilize transition states or reactive intermediates through transient interactions, such as sulfur-carbocation bonds. nih.govresearchgate.net
Table 2: Application of Molecular Dynamics (MD) in Terpene Synthase Research
| Simulation Software | Enzyme System | Key Finding Related to Farnesene | Reference(s) |
| CHARMM | Trichodiene Synthase (TDS) | Revealed the pre-folding of the farnesyl pyrophosphate substrate in a conformation that minimizes premature quenching to β-farnesene. | nih.gov |
| GROMACS | Acetylcholinesterase (AChE) | Used to analyze the dynamic behavior and stability of ligand-receptor complexes over simulation time, a technique applicable to farnesene-receptor interactions. | explorationpub.com |
Structure-Based Ligand Design and Machine Learning for Receptor Interactions
Building on the structural knowledge of olfactory proteins, researchers are increasingly using computational approaches to design novel ligands and predict their activity. This field combines molecular docking, structural biology, and machine learning to accelerate the discovery of new molecules that can modulate insect behavior. annualreviews.organnualreviews.org
Structure-Based Ligand Design: This process begins with a three-dimensional structure of a target protein, such as an OBP or an odorant receptor (OR), which may be obtained through X-ray crystallography or predicted using homology modeling. nih.govresearchgate.net Molecular docking programs are then used to virtually screen libraries of thousands of chemical compounds, predicting how well each one might fit into the receptor's binding site and estimating its binding affinity. annualreviews.org This in silico approach allows for the rapid identification of promising candidates for chemical synthesis and behavioral testing. Structural modifications of (E)-β-farnesene have been used to guide the synthesis of derivatives with enhanced insecticidal or repellent activity. annualreviews.org
Machine Learning: Machine learning (ML) models add another layer of sophistication. These models can be trained on existing data sets of known ligands and their measured activities (e.g., binding affinities or electrophysiological responses). By learning the complex relationships between a molecule's chemical features and its biological effect, ML algorithms can predict the activity of new, untested compounds. researchgate.net This approach is particularly powerful for navigating the vast chemical space to discover novel attractants or repellents. annualreviews.organnualreviews.org The goal is to create function-specific molecules that can effectively and selectively disrupt insect behaviors for pest management. annualreviews.orgresearchgate.net
Future Research Directions and Unaddressed Scientific Inquiries
Elucidation of Comprehensive Receptor Biophysics and Structural Biology
A critical frontier in understanding the biological activity of cis-beta-farnesene lies in the detailed characterization of its interactions with olfactory receptors. While it is known that insects perceive farnesene (B8742651) isomers through specialized proteins, a comprehensive biophysical and structural understanding is still lacking. Future research must prioritize the elucidation of the three-dimensional structures of relevant odorant receptors (ORs) and odorant-binding proteins (OBPs) in complex with this compound.
This pursuit is essential for unraveling the precise mechanisms of ligand-receptor binding, including the specific amino acid residues that form the binding pocket and the nature of the intermolecular forces at play. For instance, in the predator hoverfly Eupeodes corollae, the odorant receptor EcorOR3 and odorant-binding protein EcorOBP15 have been identified as key mediators in the detection of the (E)-β-farnesene (EBF) isomer. Similarly, studies on the pea aphid, Acyrthosiphon pisum, have highlighted the role of specific OBPs in discriminating the alarm pheromone. However, high-resolution crystal structures of these proteins bound to farnesene are needed to move beyond homology modeling and docking simulations.
Understanding these structural foundations will clarify the patterns and mechanisms of interaction between farnesene and its target receptors. This knowledge is a prerequisite for structure-based design of more effective and specific semiochemicals and for predicting receptor-ligand interactions using computational and machine-learning approaches.
Development of Novel Semiochemical Analogues with Enhanced Efficacy and Stability
The practical application of farnesene isomers in agriculture is significantly hampered by their chemical instability, as the conjugated double bond system is susceptible to oxidation, and their high volatility leads to a short effective duration in the field. A major research focus is therefore the design and synthesis of novel semiochemical analogues that retain or exceed the biological activity of the natural compound while possessing greater stability.
Researchers have explored replacing the unstable conjugated double bonds with more stable chemical moieties, such as heterocyclic or aromatic rings. This strategy has led to the development of several promising classes of analogues. For example, introducing a 1,2,3-thiadiazole (B1210528) ring or a pyrazole (B372694) moiety has yielded compounds with significant aphicidal and repellent activities. Another approach involves incorporating a 2-nitroiminohexahydro-1,3,5-triazine (NHT) group, which has resulted in analogues with repellent and aphicidal properties comparable to commercial insecticides like pymetrozine.
The development of these analogues is often guided by structure-activity relationship (SAR) studies, which provide valuable insights for further optimization. For instance, studies have shown that the presence of an ester group or specific electron-withdrawing groups on the synthesized rings can significantly enhance repellent activity. The goal is to create new-generation agrochemicals that are both effective and more environmentally benign.
| Analogue Class | Structural Modification | Target Pest | Reported Efficacy | Source |
|---|---|---|---|---|
| 1,2,3-Thiadiazole Analogues | Replacement of conjugated double bonds with a 1,2,3-thiadiazole ring | Myzus persicae (Green Peach Aphid) | Compound 8j: 62.0% repellent rate; Compound 8l: LC50 of 33.4 μg/mL | |
| NHT Analogues | Introduction of a 2-nitroimino-hexahydro-1,3,5-triazine (NHT) moiety | Myzus persicae (Green Peach Aphid) | Compound 4r: 78.43% repellent rate; Mortality of 82.05% | |
| Pyrazole Analogues | Incorporation of a pyrazole moiety | Acythosiphon pisum (Pea Aphid) | Aphicidal activity comparable to the commercial insecticide thiacloprid | |
| Fluorinated Analogues | Introduction of fluorine atoms | Myzus persicae, Lipaphis erysimi | Fluoro analogues showed higher repellent activity than natural farnesene |
Translational Research from Laboratory to Field-Scale Applications in Ecological Systems
A significant gap exists between promising laboratory results and successful field-scale implementation of this compound for pest management. While lab-based bioassays often demonstrate potent repellent or attractant effects, translating these findings into reliable agricultural practice has proven challenging.
A key example is the genetic engineering of wheat (Triticum aestivum) to produce and release (E)-β-farnesene as a defense mechanism against aphids. In controlled laboratory settings, the transgenic wheat lines effectively repelled multiple cereal aphid species and attracted their natural enemies, such as parasitic wasps. However, subsequent field trials with these same transgenic lines failed to show a significant reduction in aphid populations or an increase in parasitism. This discrepancy highlights the complexity of natural environments, where variable climatic conditions, low insect population densities, and other ecological factors can override the effects of a single semiochemical.
Future research must focus on bridging this lab-to-field gap. This includes developing more robust delivery systems, such as slow-release formulations, to overcome the volatility and instability of the compound under field conditions. Furthermore, studies need to move beyond single-compound strategies to explore how farnesene interacts with the broader chemical landscape of an ecosystem. For instance, the presence of other plant volatiles, such as (-)-β-caryophyllene, can inhibit the repellent effect of farnesene on aphids. Understanding and manipulating these complex interactions will be crucial for developing effective and sustainable pest management strategies based on semiochemicals.
Further Investigation of Complex Regulatory Networks and Signaling Pathways
The production of this compound in plants and the responses it triggers in both plants and insects are governed by intricate regulatory networks and signaling pathways that are not yet fully understood. In plants, this compound is synthesized through the terpene metabolic pathway, which involves a cascade of enzymes. Genomic studies in chili peppers (Capsicum annuum) have identified numerous genes involved in this pathway and found a positive correlation between the expression of the gene CaMECPS-1 and the content of this compound during fruit development. Cis-acting regulatory elements, which are non-coding DNA sequences that bind transcription factors, are pivotal in controlling the expression levels of these biosynthetic genes.
In Arabidopsis, the production of sesquiterpene volatiles is part of a coordinated regulatory network involving hormones like jasmonates and auxin response factors (ARFs) that control flower maturation. Terpene synthase genes, such as TPS11 and TPS21, are downstream effectors in this network. Further investigation is needed to map these complex networks in various plant species and to understand how they are activated in response to stresses like herbivory.
Upon detection by an insect, farnesene initiates a signaling cascade within the olfactory neurons. This process begins with binding to OBPs and ORs and results in a behavioral response. In addition to its role as a pheromone, farnesene can also modulate inflammatory pathways in mammalian cells, such as by inhibiting calcium influx in human neutrophils, suggesting it interacts with fundamental signaling components. A deeper understanding of these multifaceted regulatory and signaling systems will provide a more complete picture of the ecological function of this compound and may reveal new targets for manipulating insect behavior and plant defenses.
Q & A
Q. What protocols ensure reproducibility in heterologous expression systems for this compound biosynthesis?
- Methodological Answer : Use standardized vectors (e.g., pET28a) with codon-optimized synthase genes. Measure enzyme activity under controlled conditions (pH 7.5, 25°C). Include empty-vector controls and validate protein purity via SDS-PAGE. Report yields as µg product/mg protein/hour to normalize across studies. Deposit plasmids in AddGene for community access .
Q. How can meta-analyses integrate disparate datasets on this compound’s ecological roles?
- Methodological Answer : Follow MOOSE guidelines for ecological meta-analyses. Extract effect sizes (Hedges’ g) for repellency/attraction outcomes. Assess heterogeneity (I² statistic) and apply random-effects models if variance is high. Sensitivity analyses exclude low-quality studies (e.g., small sample sizes). Publish datasets in repositories like Dryad for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
